Oleyl Stearate

Description

Properties

IUPAC Name |

[(Z)-octadec-9-enyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-35H2,1-2H3/b19-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDZACXIVKPEAI-ZPHPHTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884981 | |

| Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17673-50-6 | |

| Record name | Oleyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17673-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 9-octadecenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-octadec-9-enyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5E6VT6I0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Defining Oleyl Stearate in the Context of Advanced Formulation

An In-depth Technical Guide to Oleyl Stearate: Chemical Structure, Properties, and Applications

This compound is a long-chain wax ester, a molecule formed from the esterification of stearic acid, a saturated fatty acid, with oleyl alcohol, an unsaturated fatty alcohol.[1][2] Its chemical identity is [(Z)-octadec-9-enyl] octadecanoate.[3] This compound is of significant interest to researchers, cosmetic scientists, and drug development professionals due to its unique physicochemical properties. It functions primarily as an emollient, occlusive agent, and a lipophilic excipient in a variety of formulations.[4][5]

This guide provides a comprehensive technical overview of this compound, moving from its fundamental chemical structure to its synthesis, properties, and critical applications in dermatological and pharmaceutical contexts. The narrative emphasizes the causal relationships between its molecular characteristics and its functional performance, offering field-proven insights for formulation development and scientific research.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of this compound's molecular identity is foundational to its application. It is a large, non-volatile molecule with the chemical formula C₃₆H₇₀O₂ and a molecular weight of approximately 534.9 g/mol .[1][6][]

Key Identifiers:

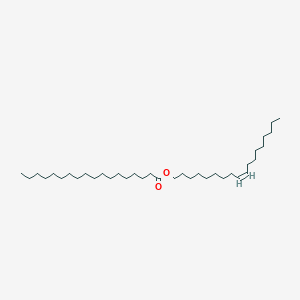

The structure consists of two C18 fatty chains:

-

Stearate Moiety: A saturated 18-carbon acyl chain derived from stearic acid.

-

Oleyl Moiety: An 18-carbon alkyl chain derived from oleyl alcohol, containing a single cis double bond at the C9 position.[1]

This combination of a fully saturated chain and a monounsaturated chain imparts a specific flexibility and spatial configuration to the molecule, influencing its melting point, viscosity, and interaction with other lipids, particularly those in the skin's stratum corneum.

Caption: Chemical structure of this compound (C₃₆H₇₀O₂).

Section 2: Physicochemical Properties

The utility of this compound in drug development and cosmetic science is dictated by its physical and chemical properties. Its large, hydrophobic nature results in very low water solubility and a high octanol-water partition coefficient (logP), making it an ideal component for lipid-based systems.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₇₀O₂ | [1][6][] |

| Molecular Weight | 534.94 g/mol | [2][6][] |

| Physical Form | Liquid | [2] |

| Melting Point | 30.5 °C | [2] |

| Boiling Point | 595.8 ± 29.0 °C (Predicted) | [2][8] |

| Density | 0.862 ± 0.06 g/cm³ (Predicted) | [2] |

| logP (o/w) | 16.680 (Estimated) | [2][8] |

| Water Solubility | 4.515e-012 mg/L @ 25 °C (Estimated) | [8] |

| Storage Temperature | -20°C | [2][] |

The melting point of ~30.5°C is particularly noteworthy. This means that at standard room temperature, it is a liquid or soft solid, but it is solid at typical refrigeration and freezer storage temperatures. This property influences the texture and stability of topical formulations, contributing to viscosity and skin feel. Its extremely high lipophilicity (logP ~16.68) confirms its role as an oil-phase component, readily miscible with other lipids and oils but immiscible with water.

Section 3: Synthesis and Manufacturing

This compound can be produced through both traditional chemical synthesis and modern biocatalytic methods. The choice of method impacts yield, purity, and the environmental profile of the manufacturing process.

Chemical Synthesis: Fischer Esterification

The most common industrial route is the Fischer esterification of stearic acid with oleyl alcohol.[1] This is a condensation reaction where the two precursors are heated, typically in the presence of an acid catalyst, to form the ester and water.

Protocol: Standard Fischer Esterification for this compound

-

Reactant Preparation: Stearic acid and oleyl alcohol are combined in a reaction vessel, often in a 1:1 molar ratio.[1][9]

-

Catalyst Addition: A homogeneous acid catalyst like sulfuric acid or a heterogeneous catalyst such as sodium hydrogen sulfate (NaHSO₄) is introduced.[1][9] Heterogeneous catalysts are increasingly preferred to mitigate equipment corrosion and simplify purification.[1]

-

Reaction Conditions: The mixture is heated to temperatures typically ranging from 130°C to 160°C.[1][9]

-

Water Removal: To drive the equilibrium towards the product, water is continuously removed from the reaction mixture via distillation or the use of a desiccant.[1]

-

Reaction Monitoring & Quenching: The reaction is monitored (e.g., by measuring the acid value) until the desired conversion is achieved (e.g., 8 hours).[9]

-

Purification: The crude product is purified to remove the catalyst, unreacted starting materials, and by-products. This may involve neutralization, washing, and vacuum distillation.

Caption: Fischer esterification synthesis of this compound.

Biocatalytic Synthesis

Enzymatic synthesis offers a "greener" alternative, characterized by high specificity and milder reaction conditions.[1] Lipases, such as those from Candida rugosa, can effectively catalyze the esterification of stearic acid and oleyl alcohol.[1][10] This approach avoids harsh acid catalysts and high temperatures, reducing by-product formation and simplifying purification. While often associated with lower reaction rates, optimization of parameters like enzyme concentration, temperature (typically 40-60°C), and water activity can lead to high conversion yields (>90%).[10]

Section 4: Applications in Research and Drug Development

The properties of this compound make it a versatile tool for scientists in several fields.

Emollient and Occlusive Agent in Dermatology

In cosmetic and dermatological formulations, this compound functions as a skin-conditioning agent and emollient.[3][4] Its mechanism of action involves forming a thin, hydrophobic, and lubricating film on the stratum corneum.[1]

Key Functions:

-

Emolliency: It fills the spaces between corneocytes, leading to a smoother, softer skin surface. This is a direct result of its liquid/soft solid nature at skin temperature.

-

Occlusion: The hydrophobic film reduces the rate of transepidermal water loss (TEWL), helping to maintain skin hydration. This occlusive property is critical for treating dry skin conditions and maintaining the skin barrier function.

Its research value lies in its use as a model compound to study the physicochemical properties of emollients, such as spreading behavior and interaction with skin lipids.[1]

Caption: Mechanism of action of this compound as a skin emollient.

Excipient in Pharmaceutical Formulations

This compound serves as a lipophilic excipient in various drug delivery systems, particularly for topical and transdermal applications.[5] Its properties are leveraged to:

-

Act as a Solvent/Carrier: It can dissolve or carry lipophilic active pharmaceutical ingredients (APIs), enhancing their incorporation into creams, ointments, and lotions.

-

Form Lipid-Based Systems: While direct studies on this compound in solid lipid nanoparticles (SLN) or nanostructured lipid carriers (NLC) are not prevalent, its constituent parts (stearic acid and oleyl alcohol) are commonly used.[11][12] Stearic acid is a well-known solid lipid for creating nanoparticle matrices.[11] this compound could function as a liquid lipid or matrix modifier in such systems to improve drug loading and control release.

-

Develop Oleogels: Its ability to interact with other lipids makes it a candidate for oleogel formulations, which are emerging as versatile drug delivery platforms for pediatric and geriatric applications.[13][14] Oleogels can modify the texture of oily vehicles and provide sustained release of APIs.[13]

Section 5: Analytical Characterization

For quality control and research purposes, the structure and purity of this compound must be verified.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for determining the molecular weight of large, non-volatile molecules like this compound.[1]

-

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): These techniques are used to confirm the molecular structure, verifying the presence of the ester functional group, the long alkyl chains, and the cis-double bond.[10]

Section 6: Safety and Toxicology

The safety of this compound is a critical consideration for its use in products intended for human application. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed alkyl esters, including this compound, and concluded they are safe in the present practices of use and concentration when formulated to be non-irritating.[3] Studies on related compounds, such as octyl stearate, have shown very low acute oral toxicity and only minimal to mild transient skin and ocular irritation at use concentrations.[15] There is no evidence from available data to suggest systemic toxicity, as significant skin permeation is not expected.[15]

Conclusion

This compound is a well-characterized wax ester with a valuable profile for scientists in cosmetic, dermatological, and pharmaceutical fields. Its unique structure, born from a saturated stearic acid and an unsaturated oleyl alcohol, gives rise to physicochemical properties that make it an excellent emollient, occlusive agent, and lipophilic excipient. An understanding of its synthesis, properties, and mechanisms of action enables researchers and formulators to leverage its full potential in developing stable, effective, and safe products for skin health and drug delivery.

References

-

Title: this compound | C36H70O2 | CID 5367704 - PubChem Source: National Institutes of Health (NIH) PubChem URL: [Link]

-

Title: this compound octadecanoic acid, 9-octadecenyl ester, (Z) - The Good Scents Company Source: The Good Scents Company URL: [Link]

-

Title: this compound (inci) - Altmeyers Encyclopedia Source: Altmeyers Encyclopedia URL: [Link]

-

Title: Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate - PubMed Source: PubMed URL: [Link]

-

Title: Oleyl Alcohol - Cosmetics Info Source: Cosmetics Info URL: [Link]

-

Title: Veganuary: How to tell if your nail & beauty products are vegan-friendly - Scratch Magazine Source: Scratch Magazine URL: [Link]

-

Title: What is this compound? - Paula's Choice EU Source: Paula's Choice EU URL: [Link]

-

Title: this compound - CAS Common Chemistry Source: CAS Common Chemistry URL: [Link]

-

Title: Amended Safety Assessment of Octyldodecyl Stearoyl Stearate as Used in Cosmetics Source: Cosmetic Ingredient Review URL: [Link]

-

Title: Safety Assessment of Octyldodecyl Stearoyl Stearate as Used in Cosmetics Source: Cosmetic Ingredient Review URL: [Link]

-

Title: Biosynthesis of Oleyl Oleate Wax Ester by Non-commercial Lipase - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Oleoyl stearate | C36H68O3 | CID 57504833 - PubChem Source: National Institutes of Health (NIH) PubChem URL: [Link]

-

Title: Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Oleic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: EXCIPIENTS - IOI Oleo GmbH Source: IOI Oleo GmbH URL: [Link]

-

Title: Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics Source: Cosmetic Ingredient Review URL: [Link]

-

Title: Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals Source: Taylor & Francis Online URL: [Link]

-

Title: Palm Oil in Lipid-Based Formulations and Drug Delivery Systems - PMC - NIH Source: PubMed Central URL: [Link]

-

Title: SYNTHESIS OF OLEYL OLEATE WAX ESTER USING ACIDIC HETEROGENEOUS CATALYSTS - Rasayan Journal of Chemistry Source: Rasayan Journal of Chemistry URL: [Link]

-

Title: Development of oil-based gels as versatile drug delivery systems for pediatric applications Source: Science Advances URL: [Link]

-

Title: Exploring Stearic-Acid-Based Nanoparticles for Skin Applications—Focusing on Stability and Cosmetic Benefits - MDPI Source: MDPI URL: [Link]

-

Title: Role of the oil on glyceryl monostearate based oleogels | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

- Title: CN118178226A - Liquid crystal type emulsifier compound and application thereof in skin care product - Google Patents Source: Google Patents URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 17673-50-6 [chemicalbook.com]

- 3. This compound | C36H70O2 | CID 5367704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. altmeyers.org [altmeyers.org]

- 5. Oleic acid - Wikipedia [en.wikipedia.org]

- 6. larodan.com [larodan.com]

- 8. This compound, 17673-50-6 [thegoodscentscompany.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cosmeticsinfo.org [cosmeticsinfo.org]

- 13. Development of oil-based gels as versatile drug delivery systems for pediatric applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

Oleyl Stearate CAS number and molecular formula

An In-Depth Technical Guide to Oleyl Stearate for Researchers and Drug Development Professionals

Introduction

This compound is a long-chain wax ester formed from the esterification of stearic acid, a saturated fatty acid, and oleyl alcohol, an unsaturated fatty acid.[1] Its unique physicochemical properties, stemming from the combination of a saturated stearate tail and an unsaturated oleyl moiety, make it a compound of significant interest in various scientific and industrial fields. For researchers, scientists, and drug development professionals, this compound serves as a valuable emollient, excipient, and a model compound for studying lipid interactions and skin barrier function.[1] This guide provides a comprehensive overview of its core chemical identity, synthesis methodologies, applications in pharmaceutical sciences, and key analytical and safety considerations.

Core Chemical Identifiers

The foundational step in understanding any chemical entity is to establish its precise identity. This compound is unambiguously defined by its CAS (Chemical Abstracts Service) Registry Number, molecular formula, and structural representations.

These identifiers are crucial for accurate literature searches, regulatory submissions, and procurement.

Physicochemical Properties and Molecular Structure

The functional behavior of this compound in various applications is a direct consequence of its physicochemical properties. It is characterized as a wax ester, reflecting its ester linkage and long hydrocarbon chains.[5]

| Property | Value | Source |

| Molecular Weight | 534.94 g/mol | [2][3][] |

| IUPAC Name | [(Z)-octadec-9-enyl] octadecanoate | [1][5] |

| Synonyms | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester; cis-9-Octadecenyl stearate | [2][5] |

| Physical State | Solid or liquid, depending on purity and temperature | [2][6] |

| Melting Point | ~30.5 °C | [6] |

| Boiling Point | 595.8 ± 29.0 °C (Predicted) | [6][7] |

| Solubility | Insoluble in water (est. 4.515e-012 mg/L @ 25°C) | [7] |

| LogP (o/w) | 16.680 (Estimated) | [6][7] |

The molecular structure combines a long, flexible saturated chain with a monounsaturated chain containing a cis double bond, which introduces a kink. This structural feature is critical, influencing its melting point, packing behavior, and fluidity, making it an effective emollient and formulation component.

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound: Chemical and Biocatalytic Pathways

The production of this compound can be achieved through several synthetic routes, with the choice of method often dictated by requirements for yield, purity, and sustainability.

Chemical Synthesis: Fischer Esterification

The most conventional method is the Fischer esterification of stearic acid with oleyl alcohol.[1] This equilibrium-driven reaction involves heating the two precursors in the presence of an acid catalyst to form the ester and water.[1][8]

Reaction: Stearic Acid + Oleyl Alcohol ⇌ this compound + Water

To drive the reaction toward the product, water is continuously removed. While homogeneous catalysts like sulfuric acid are effective, they present challenges related to corrosion and purification.[1] Heterogeneous acid catalysts, such as sodium hydrogen sulfate (NaHSO₄), offer a more sustainable alternative, simplifying catalyst removal and reducing environmental impact.[1][9][10]

Caption: Chemical Synthesis Workflow via Fischer Esterification.

Exemplary Experimental Protocol (Adapted from Oleyl Oleate Synthesis[9][10]):

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, charge a 1:1 molar ratio of stearic acid to oleyl alcohol.

-

Catalyst Addition: Add the heterogeneous catalyst (e.g., 9.9 wt% NaHSO₄ relative to the weight of stearic acid).

-

Reaction: Heat the mixture to 130°C with continuous stirring for approximately 8 hours.

-

Water Removal: Collect the water byproduct in the Dean-Stark trap to drive the reaction to completion.

-

Catalyst Removal: After cooling, filter the reaction mixture to remove the solid catalyst.

-

Purification: The resulting crude product can be purified by removing any unreacted starting materials or solvents (if used) under reduced pressure.

Biocatalytic (Enzymatic) Synthesis

As a "greener" alternative, biocatalysis utilizes enzymes, typically lipases, to catalyze the esterification.[1] This approach is characterized by high specificity and mild reaction conditions, which minimizes byproducts and thermal degradation.[1] Immobilized lipases, such as Candida antarctica lipase B (CALB), are particularly effective, allowing for enzyme reuse and simplified product purification.[1][8]

Caption: Enzymatic Synthesis Workflow using Immobilized Lipase.

Conceptual Experimental Protocol (Adapted from Alkyl Stearate Synthesis[8]):

-

Substrate Preparation: In a sealed vessel, combine stearic acid and oleyl alcohol, typically in a molar ratio that may favor the alcohol to drive the reaction.

-

Enzyme Addition: Add an effective amount of immobilized lipase (e.g., Candida rugosa lipase).

-

Incubation: Maintain the mixture at a constant, mild temperature (e.g., 40–60°C) in an incubator or shaker for 1 to 5 days, allowing the reaction to proceed.

-

Enzyme Recovery: Post-reaction, separate the immobilized enzyme from the product mixture via simple filtration for reuse.

-

Product Isolation: Isolate the this compound from any unreacted substrates, potentially through vacuum distillation or chromatographic methods.

Applications in Research and Drug Development

This compound's utility in the pharmaceutical and cosmetic sciences is multifaceted, primarily leveraging its properties as a lipid excipient and emollient.

Emollient and Skin Barrier Research

This compound is a valuable model compound for studying emolliency and skin barrier function.[1] Its mechanism of action involves forming a hydrophobic, lubricating film on the stratum corneum. This film reduces transepidermal water loss (TEWL) and improves skin feel, making it a critical ingredient for in vitro studies focused on skincare efficacy, formulation stability, and the delivery of active ingredients through topical applications.[1]

Excipient in Pharmaceutical Formulations

In drug development, excipients are crucial for converting an active pharmaceutical ingredient (API) into a final dosage form. The properties of this compound make it a versatile excipient.

-

Solubilizing and Emulsifying Agent: Many APIs suffer from poor aqueous solubility, which is a major hurdle for bioavailability.[11] Lipid-based excipients like this compound can act as solubilizers, dissolving hydrophobic drugs within a formulation.[12][13] Its amphipathic nature, though weak, allows it to function as an emulsifier in creams and ointments, improving the stability and delivery of APIs in topical preparations.[13]

-

Component of Lipid-Based Drug Delivery Systems (LBDDS): this compound is a suitable lipid component for advanced drug delivery systems. It can be incorporated into oleogels—gels where the external phase is oil—which are being explored as versatile platforms for pediatric and geriatric medicine.[14] These systems can deliver both hydrophobic and hydrophilic drugs, avoid the need for swallowing solid pills, and remain stable in diverse temperature conditions.[14]

-

Lubricant in Solid Dosage Forms: Drawing from the well-established use of its precursor, stearic acid, this compound can function as a lubricant in the manufacturing of tablets and capsules, preventing powders from sticking to machinery and ensuring smooth production.[13]

Safety and Toxicology

Based on available data, this compound is considered to have a favorable safety profile for its intended uses. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including this compound, are safe for use in cosmetics when formulated to be non-irritating.[5] While specific, comprehensive toxicological data for this compound itself is limited, regulatory assessments often use read-across data from structurally similar long-chain fatty acid esters, which generally indicate a low toxicological impact.[1]

Conclusion

This compound is more than a simple ester; it is a highly functional molecule with significant relevance for researchers in dermatology, material science, and pharmaceutical development. Its well-defined chemical properties, accessible synthesis routes—both traditional and biocatalytic—and proven utility as an emollient and versatile drug delivery excipient underscore its importance. As the pharmaceutical industry continues to seek innovative solutions for delivering poorly soluble drugs and enhancing patient compliance, the application of well-characterized lipid excipients like this compound is poised to expand further.

References

-

CAS Common Chemistry. This compound. [Link]

-

PubChem. This compound | C36H70O2 | CID 5367704. [Link]

-

The Good Scents Company. This compound. [Link]

-

Cosmetic Ingredient Review. Safety Assessment of Octyldodecyl Stearoyl Stearate as Used in Cosmetics. [Link]

-

European Chemicals Agency. Stearic acid, monoester with propane-1,2-diol - Registration Dossier. [Link]

-

Al-Arafi, N., Salimon, J., & Taha, M. (2021). Synthesis of oleyl oleate wax ester using acidic heterogeneous catalysts. ResearchGate. [Link]

-

Martínez-Monroy, A., et al. (2023). Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. PubMed Central. [Link]

-

Al-Arafi, N., Salimon, J., & Taha, M. (2021). SYNTHESIS OF OLEYL OLEATE WAX ESTER USING ACIDIC HETEROGENEOUS CATALYSTS. Rasayan Journal of Chemistry. [Link]

-

Wikipedia. Oleic acid. [Link]

-

Anselmo, A. C., et al. (2022). Development of oil-based gels as versatile drug delivery systems for pediatric applications. Science Advances. [Link]

-

Savla, R., et al. (2017). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. larodan.com [larodan.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | C36H70O2 | CID 5367704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 17673-50-6 [chemicalbook.com]

- 7. This compound, 17673-50-6 [thegoodscentscompany.com]

- 8. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. mdpi.com [mdpi.com]

- 12. Oleic acid - Wikipedia [en.wikipedia.org]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. Development of oil-based gels as versatile drug delivery systems for pediatric applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Oleyl Stearate for Research Applications

Abstract

Oleyl stearate (C36H70O2) is a long-chain wax ester synthesized from stearic acid and oleyl alcohol.[1] Valued for its unique physicochemical properties, it serves as a critical excipient in pharmaceutical and cosmetic research and development. This guide offers an in-depth exploration of this compound's core properties, connecting them to its functional roles in advanced applications such as drug delivery and topical formulations. By elucidating the causal relationships between its molecular structure and its performance as an emollient, lipid matrix former, and oil phase component, this document provides researchers, scientists, and drug development professionals with the foundational knowledge required for effective formulation design. Detailed experimental protocols for the preparation and characterization of this compound-based nanoformulations are included to ensure methodological integrity and reproducibility.

Introduction

This compound is the ester formed from the reaction of oleyl alcohol, an 18-carbon unsaturated fatty alcohol, with stearic acid, an 18-carbon saturated fatty acid.[2][3] This molecular architecture, featuring both a flexible, unsaturated oleyl moiety and a stable, saturated stearyl chain, imparts a unique combination of fluidity, lubricity, and hydrophobicity.[1] These characteristics make it a highly versatile ingredient in various fields. In cosmetic science, it functions as a non-occlusive emollient, improving skin feel and barrier function.[1][4] In pharmaceutical sciences, its high lipophilicity and biocompatibility are leveraged for creating sophisticated drug delivery systems, including nanoemulsions and solid lipid nanoparticles (SLNs), designed to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][5] This guide bridges the gap between the fundamental physicochemical data of this compound and its practical, high-value research applications.

Section 1: Core Physicochemical Properties

A thorough understanding of this compound's properties is paramount for predicting its behavior in complex formulations. These properties dictate its function, stability, and compatibility with other excipients.

1.1. Chemical Identity and Structure

The structure consists of a saturated C18 stearic acid chain ester-linked to an unsaturated C18 oleyl alcohol chain containing a single cis double bond at the C9 position.[1] This cis double bond introduces a kink in the oleyl chain, preventing the molecule from packing tightly, which is a key reason for its liquid or semi-solid nature at room temperature.

1.2. Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, which are critical for formulation development.

| Property | Value / Description | Significance in Formulation | Source(s) |

| Appearance | Liquid or semi-solid | Affects the final texture and viscosity of the product. | [7] |

| Melting Point | 30.5 °C | Crucial for applications in solid lipid nanoparticles (SLNs) and thermal-based preparation methods.[6][7] | [6][7] |

| Boiling Point | 595.8 ± 29.0 °C (Predicted) | Indicates low volatility and high thermal stability, suitable for high-temperature processing. | [7][8] |

| Density | ~0.862 g/cm³ (Predicted) | Important for calculating mass-volume relationships and predicting phase behavior in emulsions. | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone and hexane. | Its high lipophilicity makes it an excellent solvent for hydrophobic APIs. Water insolubility is fundamental to its role as an oil phase. | [8][9] |

| logP (o/w) | 16.680 (Estimated) | The very high octanol-water partition coefficient confirms its extreme lipophilicity, essential for encapsulating hydrophobic drugs. | [8] |

| Stability | The ester linkage is susceptible to hydrolysis under strong acidic or basic conditions. The double bond in the oleyl group is a potential site for oxidation. | Dictates storage conditions and formulation compatibility. Antioxidants may be required to prevent oxidative degradation.[1][10][11] | [1][10][11] |

Section 2: Implications for Research Applications

The physicochemical properties detailed above directly translate into this compound's utility in various research and industrial domains. The causality behind its selection is rooted in its molecular structure.

2.1. Drug Delivery Systems: A Lipophilic Anchor

This compound is a cornerstone ingredient for lipid-based drug delivery systems, particularly for APIs classified under the Biopharmaceutics Classification System (BCS) Class II (high permeability, low solubility).

-

Nanoemulsions: As the primary oil phase, this compound's low viscosity and high solvency allow for the creation of finely dispersed oil-in-water nanoemulsions (20-200 nm).[1] Its large hydrophobic volume can dissolve significant quantities of lipophilic drugs, enhancing drug loading capacity. These nanoemulsions offer advantages like improved stability and enhanced bioavailability.[12]

-

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): The melting point of this compound (~30.5°C) makes it a suitable solid lipid for SLNs, especially when blended with higher melting point lipids like stearic acid or glyceryl monostearate.[5][6][13] In NLCs, this compound can serve as the liquid lipid component mixed with a solid lipid, creating an imperfect crystal lattice that increases drug loading and prevents drug expulsion during storage.[14]

Causality Link: The long, C36 hydrocarbon structure provides a highly nonpolar environment (high logP), which is thermodynamically favorable for partitioning and dissolving hydrophobic drug molecules, thereby improving their apparent solubility and potential for absorption.[8][15]

2.2. Cosmetic Science and Dermatology: The Emollient Effect

In cosmetics and topical formulations, this compound is prized as an emollient.[2][4]

-

Mechanism of Action: When applied to the skin, it forms a thin, hydrophobic, and lubricating film.[1] This film is non-occlusive, meaning it reduces transepidermal water loss (TEWL) without completely blocking skin respiration. The long alkyl chains provide lubricity, resulting in a smooth, soft, and non-greasy skin feel.[1]

Causality Link: The combination of the saturated stearate chain and the kinked, unsaturated oleyl chain disrupts ordered packing on the skin's surface. This creates a fluid, spreadable layer that enhances skin texture and barrier function, a direct result of its molecular geometry.[1]

Section 3: Experimental Protocols & Methodologies

To ensure scientific integrity, formulation protocols must be self-validating. The following workflows detail the preparation of an this compound-based nanoemulsion and the subsequent characterization required to validate its physical properties.

3.1. Protocol 1: Preparation of an this compound-Based Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy ultrasonication method.

Materials:

-

This compound (Oil Phase)

-

Non-ionic surfactant (e.g., Polysorbate 80)

-

Co-surfactant (e.g., Propylene Glycol)

-

Purified Water (Aqueous Phase)

-

Lipophilic API (optional, to be dissolved in the oil phase)

Methodology:

-

Oil Phase Preparation: Accurately weigh this compound (e.g., 5% w/w). If incorporating an API, dissolve it completely in the this compound at this stage, using gentle heating if necessary.

-

Aqueous Phase Preparation: In a separate vessel, weigh the purified water (e.g., 85% w/w).

-

Surfactant Mixture: Weigh and mix the surfactant (e.g., 8% w/w) and co-surfactant (e.g., 2% w/w).

-

Pre-emulsion Formation: Add the oil phase to the surfactant/co-surfactant mixture and vortex until a clear, homogenous solution is formed.

-

Emulsification: Add the aqueous phase to the oil/surfactant mixture dropwise under constant magnetic stirring. Stir for 30 minutes to form a coarse pre-emulsion.

-

Homogenization: Subject the pre-emulsion to high-energy ultrasonication using a probe sonicator. Process the sample in an ice bath to prevent overheating. Typical parameters are 40% amplitude for 10-15 minutes.[16]

-

Equilibration: Allow the resulting nanoemulsion to equilibrate at room temperature for 1-2 hours before characterization.

3.2. Protocol 2: Physicochemical Characterization of the Nanoemulsion

This protocol validates the success of the nanoemulsion preparation.

Methodology:

-

Particle Size and Polydispersity Index (PDI) Analysis:

-

Dilute the nanoemulsion sample appropriately with purified water.

-

Analyze using Dynamic Light Scattering (DLS).

-

Success Criterion: A mean particle size between 20-200 nm and a PDI < 0.3 indicates a monodisperse and stable system.

-

-

Zeta Potential Measurement:

-

Dilute the sample with purified water and measure the electrophoretic mobility using a laser Doppler velocimeter.

-

Success Criterion: A zeta potential of ±30 mV or greater suggests high electrostatic stability, preventing droplet aggregation.

-

-

Morphological Examination:

-

Prepare a diluted sample for Transmission Electron Microscopy (TEM).

-

Place a drop on a carbon-coated copper grid, negatively stain (e.g., with phosphotungstic acid), and allow it to dry.

-

Observe under TEM to confirm the spherical shape and size distribution of the nano-droplets.

-

-

Stability Studies:

-

Store samples at different conditions (e.g., 4°C, 25°C, 40°C) for a set period (e.g., 3 months).

-

Periodically re-measure particle size, PDI, and zeta potential to assess physical stability. Check for any signs of phase separation, creaming, or cracking.

-

Section 4: Visualization of Key Processes

Diagrams help to visualize the complex relationships and workflows in formulation science.

4.1. Experimental Workflow Diagram

This diagram illustrates the logical flow from material preparation to the final, characterized nanoemulsion.

Caption: Workflow for this compound Nanoemulsion Preparation and Validation.

4.2. Conceptual Diagram of a Solid Lipid Nanoparticle (SLN)

This diagram shows the conceptual structure of an SLN where this compound could be a component of the lipid matrix.

Caption: Structure of a Drug-Loaded Solid Lipid Nanoparticle.

Section 5: Safety and Handling

This compound is generally considered safe for use in cosmetic and pharmaceutical applications.[4] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that alkyl esters, including this compound, are safe in the current practices of use when formulated to be non-irritating.[4] However, as with any chemical, appropriate laboratory safety practices should be followed. It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.

Conclusion

This compound is a multifunctional excipient whose value is derived directly from its well-defined physicochemical properties. Its high lipophilicity, appropriate melting point, and excellent emollient characteristics make it an ideal candidate for the formulation of advanced drug delivery systems and high-performance cosmetic products. By understanding the causal links between its molecular structure and its functional roles, researchers can rationally design and optimize formulations with enhanced stability, efficacy, and sensory attributes. The protocols and characterization techniques outlined in this guide provide a robust framework for leveraging this compound in cutting-edge research applications.

References

-

This compound - CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society. Retrieved December 17, 2025, from [Link]

-

This compound (inci) - Altmeyers Encyclopedia - Department Cosmetology. (2020, October 29). Altmeyers Encyclopedia. Retrieved December 17, 2025, from [Link]

-

This compound – Ingredient - COSMILE Europe. (n.d.). COSMILE Europe. Retrieved December 17, 2025, from [Link]

-

This compound | C36H70O2 | CID 5367704 - PubChem. (n.d.). National Institutes of Health. Retrieved December 17, 2025, from [Link]

-

This compound octadecanoic acid, 9-octadecenyl ester, (Z) - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved December 17, 2025, from [Link]

-

Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate. (n.d.). PubMed. Retrieved December 17, 2025, from [Link]

-

Veganuary: How to tell if your nail & beauty products are vegan-friendly - Scratch Magazine. (n.d.). Scratch Magazine. Retrieved December 17, 2025, from [Link]

-

Safety Assessment of Octyldodecyl Stearoyl Stearate as Used in Cosmetics. (2020, October 13). Cosmetic Ingredient Review. Retrieved December 17, 2025, from [Link]

-

(PDF) Solid Lipid Nanoparticles (SLN). (n.d.). ResearchGate. Retrieved December 17, 2025, from [Link]

-

Oleogel-Based Nanoemulsions for Beverages: Effect of Self-Assembled Fibrillar Networks on Stability and Release Properties of Emulsions. (n.d.). National Institutes of Health. Retrieved December 17, 2025, from [Link]

-

A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. (n.d.). MDPI. Retrieved December 17, 2025, from [Link]

-

View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration. (n.d.). B-JMLS. Retrieved December 17, 2025, from [Link]

-

Oleic acid - Wikipedia. (n.d.). Wikipedia. Retrieved December 17, 2025, from [Link]

-

Palm Oil in Lipid-Based Formulations and Drug Delivery Systems - PMC. (n.d.). National Institutes of Health. Retrieved December 17, 2025, from [Link]

-

(PDF) Nanoemulsions and Nanocapsules with Oleic Acid. (2025, August 7). ResearchGate. Retrieved December 17, 2025, from [Link]

-

Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. (n.d.). MDPI. Retrieved December 17, 2025, from [Link]

-

A REVIEW ON NANOEMULSIONS: PREPARATION METHODS AND STABILITY. (n.d.). DergiPark. Retrieved December 17, 2025, from [Link]

-

Preparation and comparison of various formulations of solid lipid nanoparticles (SLNs) containing the essential oil of Zataria. (2019, September 30). Journal of Horticulture and Postharvest Research. Retrieved December 17, 2025, from [Link]

-

Recent insights into Nanoemulsions: Their preparation, properties and applications. (n.d.). National Institutes of Health. Retrieved December 17, 2025, from [Link]

-

Effect of solvents on the fractionation of high oleic–high stearic sunflower oil. (2025, August 6). ResearchGate. Retrieved December 17, 2025, from [Link]

-

Oxidative Stability of Vegetal Oil-Based Lubricants. (2021, January 19). ACS Publications. Retrieved December 17, 2025, from [Link]

-

Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. (n.d.). National Institutes of Health. Retrieved December 17, 2025, from [Link]

-

Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals. (2017, February 13). Dovepress. Retrieved December 17, 2025, from [Link]

-

Oxidative Stability of Vegetal Oil-Based Lubricants - PMC. (n.d.). National Institutes of Health. Retrieved December 17, 2025, from [Link]

-

Development of oil-based gels as versatile drug delivery systems for pediatric applications. (2022, May 27). Science.org. Retrieved December 17, 2025, from [Link]

-

Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides. (n.d.). MDPI. Retrieved December 17, 2025, from [Link]

-

Oxidative Stability of Commodity Fats and Oils: Modeling Based on Fatty Acid Composition | Request PDF. (2025, October 10). ResearchGate. Retrieved December 17, 2025, from [Link]

-

Magnesium Stearate – Its Importance and Potential Impact on Dissolution of Oral Solid Dosage Forms. (2024, August 1). American Pharmaceutical Review. Retrieved December 17, 2025, from [Link]

-

Synthesis of a new hydrophobic coating film from stearic acid of buffalo fat - PMC. (2022, November 2). National Institutes of Health. Retrieved December 17, 2025, from [Link]

-

Stearic acid - Wikipedia. (n.d.). Wikipedia. Retrieved December 17, 2025, from [Link]

-

Optimization and characterization of a novel oleofoam using mixed structuring agents based on sheep tail stearin, glycerol monostearate, and sorbitan monostearate | Request PDF. (2025, August 4). ResearchGate. Retrieved December 17, 2025, from [Link]

-

Preparation and characterization of aluminum stearate. (n.d.). SciSpace. Retrieved December 17, 2025, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. altmeyers.org [altmeyers.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. This compound | C36H70O2 | CID 5367704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | 17673-50-6 [chemicalbook.com]

- 8. This compound, 17673-50-6 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oxidative Stability of Vegetal Oil-Based Lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jddtonline.info [jddtonline.info]

- 14. mdpi.com [mdpi.com]

- 15. Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to Oleyl Stearate: Properties, Synthesis, and Applications in Pharmaceutical Sciences

Introduction

Oleyl Stearate (CAS No. 17673-50-6) is a long-chain wax ester synthesized from stearic acid and oleyl alcohol.[1] As a key member of the wax ester class, it possesses unique physicochemical properties, such as excellent emollience, lubricity, and hydrophobicity, making it a valuable component in cosmetic and personal care formulations.[1][2][3] For researchers, scientists, and drug development professionals, the utility of this compound extends into pharmaceutical sciences, where it serves as a functional excipient in advanced drug delivery systems, particularly for topical and transdermal applications.[1][4]

This technical guide provides a comprehensive overview of this compound, moving from its fundamental molecular characteristics to its synthesis, formulation applications, and the analytical methodologies required for its characterization. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this versatile wax ester in their development pipelines.

Section 1: Molecular Profile and Physicochemical Properties

This compound is the ester formed from a saturated C18 fatty acid (stearic acid) and an unsaturated C18 fatty alcohol (oleyl alcohol).[1] This combination results in a large, flexible molecule with a distinct hydrophobic character.

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | [(Z)-octadec-9-enyl] octadecanoate | [5] |

| CAS Number | 17673-50-6 | [6][7] |

| Molecular Formula | C₃₆H₇₀O₂ | [5][7] |

| Molecular Weight | 534.94 g/mol | [5][7] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | [5] |

| InChIKey | YYDZACXIVKPEAI-ZPHPHTNESA-N | [5] |

Key Physicochemical Properties

The functional performance of this compound in formulations is dictated by its physical properties.

| Property | Value | Significance in Formulation |

| Appearance | Liquid | [6] |

| Melting Point | 30.5 °C | [6] |

| Boiling Point | 595.8 ± 29.0 °C (Predicted) | [6] |

| Solubility | Insoluble in water (4.515e-012 mg/L @ 25°C, est.) | [8] |

| logP (o/w) | 16.680 (Estimated) | [8] |

The low melting point and high lipophilicity (indicated by the high logP value) are central to its role as an emollient and as an oil phase in emulsion-based drug delivery systems. It forms a non-greasy, lubricating film that can reduce transepidermal water loss and improve the sensory characteristics of topical formulations.[1][3]

Section 2: Synthesis of this compound

The production of this compound can be achieved through two primary pathways: traditional chemical synthesis and modern biocatalytic methods. The choice of method impacts yield, purity, and the sustainability profile of the process.

Chemical Synthesis: Fischer Esterification

The most established route for producing this compound is the Fischer esterification of stearic acid with oleyl alcohol.[1] This reaction involves heating the precursors, typically in the presence of an acid catalyst, to form the ester and water.

Causality Behind Experimental Choices: The reaction is reversible. To drive the equilibrium towards the product side and achieve high yields, water must be continuously removed from the reaction mixture. The selection of the catalyst is critical; while homogeneous acids like sulfuric acid are effective, they present challenges with corrosion and purification.[1] Heterogeneous acid catalysts have been explored as more sustainable alternatives that simplify product purification.[1] For the closely related synthesis of oleyl oleate, sodium hydrogen sulfate (NaHSO₄) has been shown to be a highly effective heterogeneous catalyst, achieving yields of 96.8% at 130°C.[1]

Caption: Fischer esterification of Stearic Acid and Oleyl Alcohol.

Generalized Experimental Protocol: Fischer Esterification

-

Reactant Charging: Charge an equimolar ratio of stearic acid and oleyl alcohol into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal.

-

Catalyst Addition: Add the acid catalyst (e.g., 0.5-2% w/w of total reactants).

-

Reaction: Heat the mixture to the target temperature (e.g., 130-160°C) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Water Removal: Continuously remove the water byproduct via the Dean-Stark trap to drive the reaction to completion.

-

Monitoring: Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value stabilizes at a low level.

-

Purification: After cooling, neutralize the catalyst (if homogeneous), wash the crude product with water to remove salts, and dry under vacuum. Further purification may be achieved via distillation or filtration.

Biocatalytic Synthesis

Enzymatic synthesis offers a "greener" alternative, characterized by high specificity and mild reaction conditions.[9] Lipases are commonly used to catalyze the direct esterification of stearic acid and oleyl alcohol or the alcoholysis of a stearate-containing triglyceride with oleyl alcohol.[9]

Causality Behind Experimental Choices: Lipase-catalyzed reactions are highly selective, minimizing byproduct formation. The mild conditions (lower temperatures) preserve the integrity of the unsaturated oleyl moiety, preventing isomerization or degradation. Immobilized lipases are often preferred as they can be easily recovered and reused, improving process economics.[10] Key parameters affecting yield include the choice of lipase, substrate molar ratio, temperature, and water activity.[10]

Caption: Lipase-catalyzed synthesis of this compound.

Section 3: Role and Application in Drug Formulation and Delivery

This compound's properties make it a highly functional excipient, particularly in formulations designed for skin application.

Topical and Transdermal Systems: Nanoemulsions

In topical drug delivery, this compound is an effective oil phase for creating nanoemulsions, which are kinetically stable systems with droplet sizes typically in the 20-200 nm range.[1] These systems are advantageous for enhancing the solubility and penetration of poorly water-soluble active pharmaceutical ingredients (APIs).

Mechanism of Action: The long carbon chain (36 carbons) of this compound is believed to contribute to the formation of small particle sizes during homogenization.[1] As the core of the nano-droplet, it serves as a reservoir for the lipophilic API. The large surface area of the nanoemulsion facilitates drug release and subsequent permeation into the stratum corneum. Its emollient and occlusive properties further aid delivery by hydrating the skin and disrupting the highly organized lipid structure of the skin barrier.[1]

Caption: Structure of an API-loaded nanoemulsion with this compound.

Pharmaceutical Excipient Functions

Beyond nanoemulsions, this compound serves several roles as a versatile excipient:

-

Viscosity Modifier: It can be used to adjust the viscosity of creams and ointments, improving their texture and spreadability.[3][4]

-

Emollient & Skin Conditioner: In medicated creams, it softens and soothes the skin, which can improve patient compliance.[5]

-

Lubricant: Drawing parallels from its precursor, stearic acid, which is a well-established tablet lubricant, this compound's lubricating properties can be beneficial in semi-solid and soft-gel formulations.[11][12]

Section 4: Advanced Analytical Methodologies for Characterization

Rigorous analytical characterization is essential to ensure the identity, purity, and consistency of this compound for pharmaceutical use. A multi-technique approach is required for a comprehensive profile.

| Analytical Technique | Principle | Information Provided |

| Gas Chromatography (GC/GC-MS) | Separation based on volatility and interaction with a stationary phase. | Purity assessment, identification of precursors (stearic acid, oleyl alcohol), and quantification of related substances.[1] |

| Mass Spectrometry (MS) | Ionization and separation of molecules based on mass-to-charge ratio. | Molecular weight confirmation and structural elucidation through fragmentation patterns.[1] |

| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature. | Determination of melting point, phase transitions, and polymorphism.[13][14] |

| Thermogravimetric Analysis (TGA) | Measures mass change as a function of temperature in a controlled atmosphere. | Thermal stability, decomposition profile, and presence of volatile impurities.[13][14] |

| Titrimetric Methods | Chemical titration to a defined endpoint. | Acid Value: Quantifies free fatty acids. Saponification Value: Helps determine the average molecular weight.[15] |

Protocol: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of this compound and quantify residual starting materials.

-

Sample Preparation: Accurately weigh the this compound sample. While this compound is volatile enough for GC, its precursors (stearic acid and oleyl alcohol) may require derivatization to their more volatile methyl ester and trimethylsilyl ether forms, respectively, for accurate analysis.[16][17] Prepare a solution in a suitable solvent (e.g., hexane or chloroform).

-

Instrument Setup:

-

Column: Use a non-polar capillary column (e.g., DB-5 or equivalent).

-

Injector: Split/splitless injector, temperature set to ~300°C.

-

Oven Program: A temperature-programmed run is necessary to elute all components, e.g., start at 150°C, hold for 1 min, then ramp at 10°C/min to 320°C and hold for 10 min.

-

Detector: Flame Ionization Detector (FID), temperature set to ~340°C.

-

-

Analysis: Inject 1 µL of the prepared sample solution.

-

Data Interpretation: Identify the this compound peak based on its retention time, confirmed using a reference standard. Calculate purity by the area percent method, comparing the peak area of this compound to the total area of all peaks in the chromatogram.[1]

Protocol: Thermal Transition Analysis by DSC

Objective: To determine the melting temperature (Tm) of this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a standard aluminum DSC pan.

-

Encapsulation: Crimp a lid onto the pan to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 0°C.

-

Ramp the temperature from 0°C to 60°C at a heating rate of 10°C/min. This will capture the melting transition.

-

Cool the sample back to 0°C at 10°C/min.

-

Perform a second heating scan from 0°C to 60°C at 10°C/min to analyze the thermal history-independent properties.

-

-

Data Interpretation: Analyze the heat flow curve from the second heating scan. The melting temperature (Tm) is typically taken as the peak temperature of the endothermic melting event.

Section 5: Safety and Toxicological Profile

The safety of this compound has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that alkyl esters, including this compound, are safe in the present practices of use and concentration when formulated to be non-irritating.[5]

-

Acute Toxicity: Studies on related compounds like Octyl Stearate show very low acute oral toxicity in animal models.[18][19]

-

Irritation: Undiluted or high concentrations of related esters have been shown to cause slight, transient ocular irritation and minimal to mild skin irritation in some animal studies.[18][19] Clinical tests confirm that at typical use concentrations, products are non- to mildly irritating and non-sensitizing.[18][20]

For pharmaceutical applications, especially in formulations for compromised skin or chronic use, formulators must conduct their own safety and irritation studies to ensure the final product is non-irritating and safe for the intended patient population.

Conclusion

This compound is a high-performance wax ester with significant potential in pharmaceutical sciences. Its well-defined physicochemical properties, coupled with its functions as an emollient, oil-phase component, and texture modifier, make it a valuable excipient for developing sophisticated drug delivery systems. A thorough understanding of its synthesis and the application of robust analytical techniques are critical for ensuring its quality and performance. With a favorable safety profile at typical use concentrations, this compound stands as a reliable and functional ingredient for researchers and formulators working to advance topical and transdermal therapies.

References

-

This compound | C36H70O2 | CID 5367704 - PubChem. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Lipase-catalyzed synthesis of waxes from milk fat and oleyl alcohol. (1999). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate. (2005). PubMed. Retrieved January 14, 2026, from [Link]

-

This compound octadecanoic acid, 9-octadecenyl ester, (Z)-. (n.d.). The Good Scents Company. Retrieved January 14, 2026, from [Link]

-

Final Amended Report on the Safety Assessment of Octyldodecyl Stearoyl Stearate | Request PDF. (2005). ResearchGate. Retrieved January 14, 2026, from [Link]

-

High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435. (2012, September 17). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

-

Wax Synthesis from Milk Fat and Oleyl Alcohol Catalyzed by Enzeco ®... (1999). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis of oleyl oleate wax esters in Arabidopsis thaliana and Camelina sativa seed oil. (2015, April 24). Plant Biotechnology Journal. Retrieved January 14, 2026, from [Link]

-

Wax Esters for Use in Cosmetics and Pharmaceutical Industry. (2023, May 8). Labinsights. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 14, 2026, from [Link]

-

Lipids in Transdermal and Topical Drug Delivery. (2014, December 1). American Pharmaceutical Review. Retrieved January 14, 2026, from [Link]

-

Safety Assessment of Octyldodecyl Stearoyl Stearate as Used in Cosmetics. (2020, October 13). Cosmetic Ingredient Review. Retrieved January 14, 2026, from [Link]

-

Amended Safety Assessment of Octyldodecyl Stearoyl Stearate as Used in Cosmetics. (2023, February 10). Cosmetic Ingredient Review. Retrieved January 14, 2026, from [Link]

- US20180327598A1 - Wax Ester Compositions and Methods of Manufacture. (n.d.). Google Patents.

-

A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. (2022). MDPI. Retrieved January 14, 2026, from [Link]

-

Thermal characterisation of metal stearate lubricant mixtures for polymer compounding applications. (n.d.). University of Pretoria. Retrieved January 14, 2026, from [Link]

-

Oleic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Palm Oil in Lipid-Based Formulations and Drug Delivery Systems. (2020). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Wax esters. (n.d.). Cyberlipid. Retrieved January 14, 2026, from [Link]

-

Current Analytical Techniques for Food Lipids. (2018). UNL Digital Commons. Retrieved January 14, 2026, from [Link]

-

Study of the Composition of Fatty Acids in Vegetable Oils by Gas Chromatographic Method. (2022, May 15). International Journal of Research in Engineering and Science. Retrieved January 14, 2026, from [Link]

-

Wax Ester Compositions and Methods of Manufacture. (2017, May 15). SciSpace. Retrieved January 14, 2026, from [Link]

-

A Thermal Characteristics Study of Typical Industrial Oil Based on Thermogravimetric-Differential Scanning Calorimetry (TG-DSC). (2024, November 1). MDPI. Retrieved January 14, 2026, from [Link]

-

Emollients. (n.d.). Making Cosmetics. Retrieved January 14, 2026, from [Link]

-

(PDF) Synthesis and Low Temperature Characterization of Iso-Oleic Ester Derivatives. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 14, 2026, from [Link]

-

Analysis of steryl esters in cocoa butter by on-line liquid chromatography–gas chromatography. (2000). ElectronicsAndBooks. Retrieved January 14, 2026, from [Link]

-

Introduction to Stearic Acid as a pharmaceutical Excipient. (n.d.). Acme-Hardesty. Retrieved January 14, 2026, from [Link]

-

Development of oil-based gels as versatile drug delivery systems for pediatric applications. (2022, May 27). PLOS ONE. Retrieved January 14, 2026, from [Link]

-

TAG Isomers of Stearic and Oleic Acid: Symmetry-Induced Differences in Crystallization. (n.d.). Journal of the American Oil Chemists' Society. Retrieved January 14, 2026, from [Link]

-

Thermal stability of vegetal oils and fats by TG/DTG and DTA. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Stearic Acid in the Pharmaceutical Industry – Benefits and Applications. (2025, February 3). Faci. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. labinsights.nl [labinsights.nl]

- 3. This compound [myskinrecipes.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. This compound | C36H70O2 | CID 5367704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 17673-50-6 [chemicalbook.com]

- 7. larodan.com [larodan.com]

- 8. This compound, 17673-50-6 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. pishrochem.com [pishrochem.com]

- 13. repository.up.ac.za [repository.up.ac.za]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Oleic acid - Wikipedia [en.wikipedia.org]

- 17. ijres.org [ijres.org]

- 18. Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cir-safety.org [cir-safety.org]

Introduction: Defining Oleyl Stearate and Its Dichotomous Origin

An In-depth Technical Guide to the Natural Occurrence and Sources of Oleyl Stearate

This compound (C36H70O2) is a long-chain wax ester, a molecule formed from the esterification of stearic acid and oleyl alcohol.[1][2] Valued for its properties as an emollient and lubricant, it finds extensive use in the cosmetics, pharmaceutical, and chemical industries.[1][3] Its mechanism of action in skincare, for instance, involves forming a hydrophobic film on the stratum corneum, which reduces transepidermal water loss and improves skin feel.[1]

A central question for researchers and formulation scientists is the origin of this compound. Is this compound a readily available natural product, or is it the result of targeted synthesis? The evidence points overwhelmingly to the latter. While its constituent building blocks—stearic acid and oleic acid (the precursor to oleyl alcohol)—are among the most abundant fatty acids in the natural world, the specific ester, this compound, is not commonly found in nature.[4][5][6] This guide, therefore, explores the natural occurrence of its precursors, the biosynthetic pathways that could theoretically produce it, and the industrial synthesis methods that serve as its primary source.

Section 1: The Building Blocks - Natural Abundance of Precursors

The story of this compound begins with its parent molecules, which are ubiquitous in plant and animal lipids.

Stearic Acid (Octadecanoic Acid, C18:0)

Stearic acid is a saturated fatty acid with an 18-carbon chain that is one of the most common saturated fatty acids found in nature.[6] It is significantly more abundant in animal fats than in most vegetable fats.[6] In animals, it is a key component of body fat and is commercially rendered from tallow and lard.[6][7] In the plant kingdom, it is found in high concentrations in the butters of cocoa and shea, which serve as its primary vegetable sources.[6] The biosynthesis of stearic acid proceeds via the elongation of palmitoyl-CoA.[6]

| Natural Source | Typical Stearic Acid Content (% of total fat) | References |

| Beef Tallow | ~19-33% | [6] |

| Shea Butter | 28-45% | [6] |

| Cocoa Butter | ~34% | [6] |

| Lard | ~5-18% | [4] |

| Palm Oil | ~4-5% | [7] |

Oleic Acid (cis-9-Octadecenoic Acid, C18:1)

Oleic acid, a monounsaturated omega-9 fatty acid, is the most common fatty acid in nature.[4] It is found as a component of triglycerides in nearly all natural fats and oils.[4][8] Its prevalence is a key factor in the physical properties (like liquidity) of many vegetable oils. The biosynthesis of oleic acid involves the desaturation of stearoyl-CoA by the enzyme stearoyl-CoA 9-desaturase.[4] Oleyl alcohol, the other precursor of this compound, is produced industrially by the chemical reduction of oleic acid's carboxylic acid group.[4]

| Natural Source | Typical Oleic Acid Content (% of total fat) | References |

| Olive Oil | ~55-83% | [4] |

| Canola Oil | ~61-70% | [4][8] |

| Pecan Oil | ~59-75% | [4] |

| Sunflower Oil (High-Oleic) | ~80% | [4] |

| Chicken/Turkey Fat | ~37-56% | [4] |

| Mango Kernel Fat | ~40-48% | [9] |

Section 2: Biosynthesis of Wax Esters

While this compound itself is not a common natural product, the enzymatic machinery to produce wax esters exists across the biological kingdoms, from bacteria to plants and animals.[3][10] Understanding this pathway provides a theoretical framework for its potential natural synthesis.

The General Enzymatic Pathway

The biosynthesis of wax esters is a two-step enzymatic process that occurs after the initial synthesis of the fatty acid precursors.[3]

-

Fatty Alcohol Formation: A Fatty Acyl-CoA Reductase (FAR) enzyme catalyzes the reduction of a fatty acyl-CoA (or acyl-ACP) molecule to its corresponding fatty alcohol. This reaction is typically dependent on NAD(P)H as a reducing agent.[3][11]

-

Esterification: A Wax Synthase (WS) enzyme, which may also be referred to as a WS/DGAT (Wax Synthase/Acyl-CoA:Diacylglycerol Acyltransferase), catalyzes the esterification of the newly formed fatty alcohol with a second fatty acyl-CoA molecule, yielding the final wax ester.[3][10]

The specificity of the resulting wax ester is determined by the substrate preferences of the FAR and WS enzymes for fatty acyl-CoAs and fatty alcohols of varying chain lengths and degrees of saturation.[12] For this compound to be formed, a FAR would need to reduce oleoyl-CoA to oleyl alcohol, and a WS would need to catalyze the esterification of that oleyl alcohol with stearoyl-CoA.

Caption: General biosynthetic pathway for wax esters.

Metabolic engineering efforts have successfully produced novel wax esters in plants by co-expressing specific FAR and WS enzymes, demonstrating the pathway's utility. For example, expressing mouse-derived enzymes in an Arabidopsis mutant rich in oleic acid led to the production of wax esters containing over 65% oleyl-oleate.[12] This highlights that while theoretically possible, the natural co-localization and substrate specificity of enzymes required for significant this compound production are not commonly observed.

Section 3: Primary Sources - Chemical and Enzymatic Synthesis

Given its rarity in nature, commercial this compound is produced synthetically. The primary methods involve traditional chemical catalysis and emerging biocatalytic routes.

Industrial Synthesis: Fischer Esterification

The most direct and established route for producing this compound is the Fischer esterification of stearic acid with oleyl alcohol.[1] This process involves heating the two precursors in the presence of an acid catalyst to drive the formation of the ester and water.[1]

Homogeneous catalysts like sulfuric acid are effective but present challenges related to equipment corrosion and product purification.[1][13] To overcome this, heterogeneous catalysts such as sodium hydrogen sulfate (NaHSO₄) have been successfully employed, allowing for easier separation and a more environmentally friendly process.[1][13] Optimized conditions for a similar ester, oleyl oleate, using NaHSO₄ at 130°C resulted in yields as high as 96.8%.[13]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C36H70O2 | CID 5367704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleic acid - Wikipedia [en.wikipedia.org]

- 5. This compound, 17673-50-6 [thegoodscentscompany.com]

- 6. Stearic acid - Wikipedia [en.wikipedia.org]

- 7. Hydrogenated stearic acids (animal origin) | Cailà & Parés [cailapares.com]

- 8. Publication : USDA ARS [ars.usda.gov]

- 9. heraldopenaccess.us [heraldopenaccess.us]

- 10. labinsights.nl [labinsights.nl]

- 11. Plastidial wax ester biosynthesis as a tool to synthesize shorter and more saturated wax esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production of wax esters in plant seed oils by oleosomal cotargeting of biosynthetic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bot Verification [rasayanjournal.co.in]

Spectroscopic Profile of Oleyl Stearate: A Comprehensive Guide for Researchers

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Oleyl stearate (CAS 17673-50-6) is a long-chain wax ester composed of oleyl alcohol and stearic acid.[1] With a molecular formula of C36H70O2 and a molecular weight of 534.94 g/mol , this molecule possesses a unique combination of a saturated fatty acid chain and a monounsaturated fatty alcohol chain.[2][3] This structure imparts specific physicochemical properties, making it a valuable compound in various fields, including cosmetics, pharmaceuticals, and material science, where it often functions as an emollient, lubricant, or plasticizer.[4]

A thorough understanding of the molecular structure and purity of this compound is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this wax ester. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into the interpretation of its spectra and outlining the experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound and other long-chain esters.

Molecular Structure and Key Spectroscopic Features

The key to interpreting the spectroscopic data of this compound lies in understanding its molecular structure, which consists of three main regions: the stearate moiety, the oleyl moiety, and the central ester linkage.

-

Stearate Moiety: A saturated 18-carbon acyl chain.

-

Oleyl Moiety: An 18-carbon alkyl chain with a cis double bond at the C9' position.

-

Ester Linkage: The functional group connecting the stearate and oleyl moieties.